4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine
Description
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE is a complex organic compound that features both piperidine and morpholine moieties. These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23N3O3/c20-19(21)16-3-1-2-14(12-16)13-17-6-4-15(5-7-17)18-8-10-22-11-9-18/h1-3,12,15H,4-11,13H2 |
InChI Key |
LQOROOAFJJOXQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common method involves the reaction of 3-nitrobenzyl chloride with piperidine under basic conditions to form the 1-(3-nitrobenzyl)piperidine intermediate. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, base (e.g., sodium hydride)
Cyclization: Acidic or basic catalysts, elevated temperatures
Major Products Formed
Reduction: 4-{1-[(3-AMINOPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE
Substitution: Various N-substituted derivatives
Cyclization: Polycyclic compounds with enhanced biological activity
Scientific Research Applications
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing its activity and leading to improved glucose regulation . The compound’s nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine: Known for its antidiabetic activity.
(4-Nitrophenyl)(piperidin-1-yl)methanone: Shares structural similarities and is used in various chemical syntheses.
Uniqueness
4-{1-[(3-NITROPHENYL)METHYL]PIPERIDIN-4-YL}MORPHOLINE is unique due to its dual piperidine and morpholine moieties, which confer distinct chemical and biological properties. Its ability to modulate specific biological targets makes it a valuable compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
